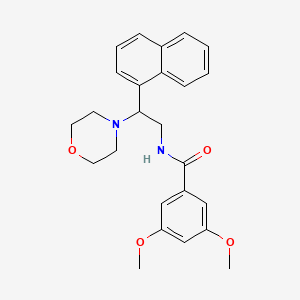
3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
The research on heterocyclic compounds, such as the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, reveals the importance of these compounds in medicinal chemistry. These compounds exhibit anti-inflammatory and analgesic properties, suggesting that derivatives like 3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide could potentially be explored for similar biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photocyclization and Luminescence
Research into the photocyclization of compounds, leading to the synthesis of polybenzoquinazolines, showcases the potential for creating materials with unique luminescent properties. This process involves intramolecular dehydration and highlights the versatility of aromatic compounds in material science for developing novel optical materials (Wei et al., 2016).
Anticancer Activities
The study of substituted benzoquinazolinones and their derivatives demonstrates significant anticancer activities, suggesting that similar structures could be potent anticancer agents. The exploration of amino- and sulfanyl-derivatives of benzoquinazolinones underlines the critical role of structural modification in enhancing biological activity and specificity against cancer cell lines (Nowak et al., 2014).
Supramolecular Chemistry
The development of carboxylate-assisted acylamide metal–organic frameworks (MOFs) utilizing compounds with structures similar to the query compound highlights the importance of such molecules in the design and synthesis of novel MOFs. These structures have applications in gas storage, separation, and catalysis, demonstrating the adaptability of naphthalene derivatives in constructing advanced materials with functional properties (Sun et al., 2012).
Molecular Interactions and Drug Development
The study of molecular interactions, such as the antagonist activities against the CB1 cannabinoid receptor, provides a framework for drug development. By understanding how certain compounds bind to and inhibit specific receptors, researchers can design more effective drugs with targeted actions. This approach is crucial in developing treatments for various diseases, including obesity, and highlights the potential pharmaceutical applications of complex organic molecules (Shim et al., 2002).
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-20-14-19(15-21(16-20)30-2)25(28)26-17-24(27-10-12-31-13-11-27)23-9-5-7-18-6-3-4-8-22(18)23/h3-9,14-16,24H,10-13,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHJGVYUOQYSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)
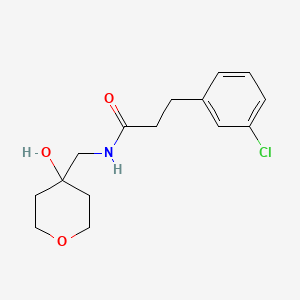
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)
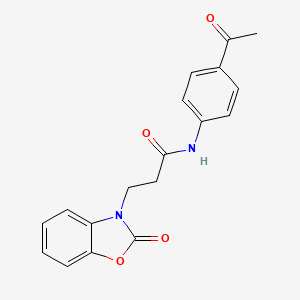
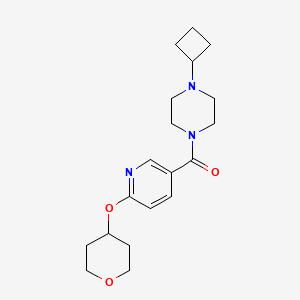
![3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2842527.png)
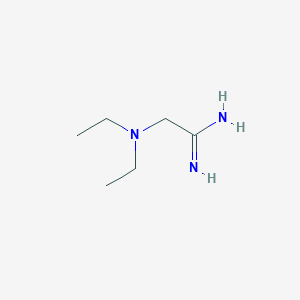
![[1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B2842532.png)
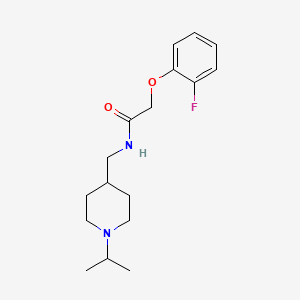
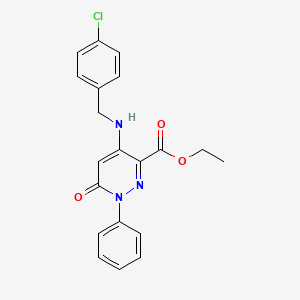
![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2842538.png)
![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)